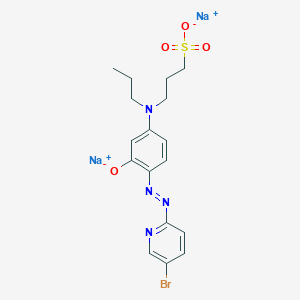

5-Bromo-PAPS

Vue d'ensemble

Description

5-Bromo-PAPS, also known as 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium salt, dihydrate, is a water-soluble derivative of 5-Br-PADAP . It is a highly sensitive colorimetric reagent used for zinc detection .

Synthesis Analysis

While specific synthesis methods for 5-Bromo-PAPS were not found, related compounds such as 5-bromo-2-chlorobenzoic acid and 5-bromoindole have been synthesized using various methods . For instance, 5-bromo-2-chlorobenzoic acid can be prepared through a monobromination reaction in an NBS/sulfuric acid system using 2-chlorobenzoic acid as a raw material .Molecular Structure Analysis

The molecular formula of 5-Bromo-PAPS is C17H19BrN4Na2O4S·2H2O, and its molecular weight is 537.34 .Chemical Reactions Analysis

5-Bromo-PAPS forms a red chelate with zinc at pH 7.5-9.5 . It is also utilized for the determination of Cu (II), Fe (II), Ni (II), Co (II), Pt (II), Ru (II), and Rh (II) .Physical And Chemical Properties Analysis

5-Bromo-PAPS is a water-soluble substance . It forms a red chelate with zinc at pH 7.5-9.5 . The maximum absorbance (λmax) is at 552 nm .Applications De Recherche Scientifique

Biochemistry and Molecular Biology

5-Bromo-PAPS is a chemical compound that is utilized in various research applications within the fields of biochemistry and molecular biology . It is a derivative of 3′-Phosphoadenosine-5′-phosphosulfate (PAPS), which is a universal sulfate donor in enzymatic sulfation reactions .

Spectrophotometric Determination of Metals

5-Bromo-PAPS forms a red chelate with zinc at pH 7.5-9.5 . This property is utilized for the spectrophotometric determination of various metals such as Zn(II), Cu(II), Fe(II), Ni(II), Co(II), Pt(II), Ru(II), and Rh(II) .

Serum Level Determination

5-Bromo-PAPS is used to determine serum levels of various metals . It can be used to measure the levels of Zn, Cu, Fe, Ni, and Co in serum samples .

Flow Injection-Catalytic Photometric Method

This compound may be used as a reagent for the determination of copper and iron by flow injection-catalytic photometric method using serial flow cell .

Direct Determination of Zinc in Human Serum

5-Bromo-PAPS is used for the direct determination of zinc in human serum by flow-injection spectrophotometric analysis .

Reagent for Spectrophotometric Determination

5-Bromo-PAPS is used as a reagent for spectrophotometric determination of Zn(II), Cu(II), Fe(II), Co(II), and H2O2 .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Bromo-PAPS, a water-soluble derivative of 5-Br-PADAP, is a highly sensitive colorimetric reagent . It primarily targets various metal ions, including Zn (II), Cu (II), Fe (II), Ni (II), Co (II), Pt (II), Ru (II), and Rh (II) . These metal ions play crucial roles in numerous biochemical processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins .

Mode of Action

5-Bromo-PAPS interacts with its targets by forming a red chelate with the metal ions at pH 7.5-9.5 . This interaction results in a color change that can be detected spectrophotometrically . The formation of this chelate is highly sensitive, allowing for the detection and quantification of these metal ions in various samples .

Biochemical Pathways

The interaction of 5-Bromo-PAPS with metal ions does not directly affect a specific biochemical pathway. Instead, it provides a means to measure the levels of these metal ions, which are involved in numerous biochemical pathways. For example, zinc is a cofactor in over 300 enzymes affecting various biological processes, including DNA synthesis, RNA transcription, cell division, and metabolism .

Pharmacokinetics

Its water-soluble nature suggests that if it were introduced into an organism, it could potentially be distributed throughout the body via the circulatory system .

Result of Action

The primary result of 5-Bromo-PAPS action is the formation of a colored chelate with metal ions, which can be detected and quantified spectrophotometrically . This allows researchers to measure the levels of these ions in various samples, providing valuable information about the biochemical status of the sample .

Action Environment

The action of 5-Bromo-PAPS is influenced by the pH of the environment. The optimal pH for chelate formation is between 7.5 and 9.5 . Outside this range, the efficiency of chelate formation may decrease. Additionally, the presence of other substances in the sample, such as proteins or other metal ions, may interfere with the action of 5-Bromo-PAPS .

Propriétés

IUPAC Name |

disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O4S.2Na/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQQDIOTZJGZJL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4Na2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576140 | |

| Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-PAPS | |

CAS RN |

679787-08-7 | |

| Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

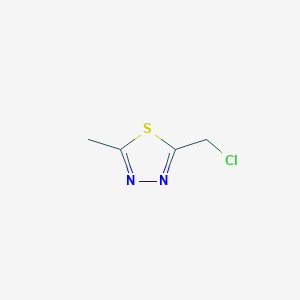

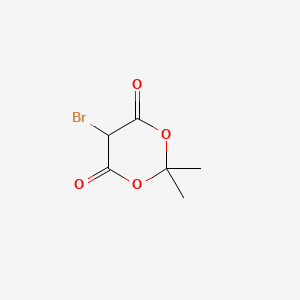

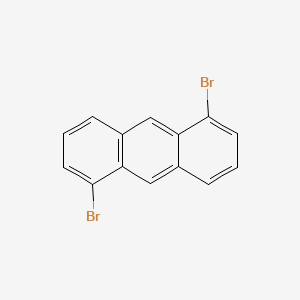

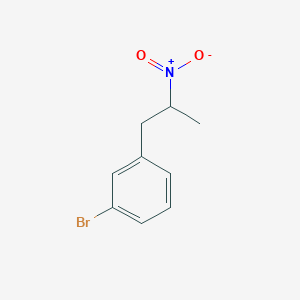

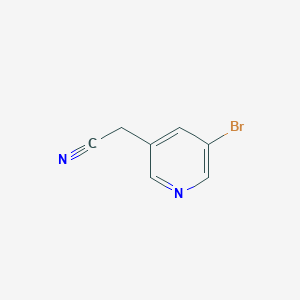

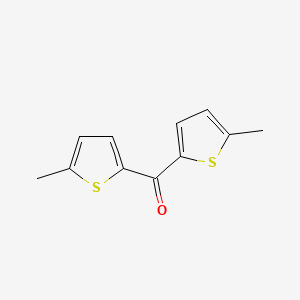

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)